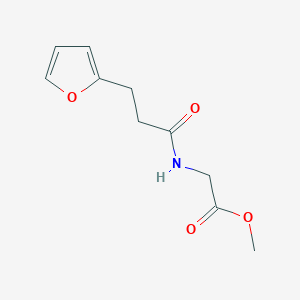
Methyl (3-(furan-2-yl)propanoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-(furan-2-yl)propanoyl)glycinate is an organic compound with the molecular formula C10H13NO4. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological properties. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This structure imparts unique chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(furan-2-yl)propanoyl)glycinate typically involves the reaction of furan derivatives with glycine esters. One common method is the esterification of 3-(furan-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(furan-2-yl)propanoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the propanoyl moiety.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl (3-(furan-2-yl)propanoyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3-(furan-2-yl)propanoyl)glycinate involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The propanoyl moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (3-(furan-2-yl)propenoate): Similar structure but with a double bond in the side chain.
Ethyl (3-(furan-2-yl)propanoate): Similar structure but with an ethyl ester instead of a methyl ester.
3-(Furan-2-yl)propanoic acid: The parent acid of the compound.
Uniqueness
Methyl (3-(furan-2-yl)propanoyl)glycinate is unique due to its specific combination of a furan ring and a glycinate ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 2-[3-(furan-2-yl)propanoylamino]acetate |
InChI |
InChI=1S/C10H13NO4/c1-14-10(13)7-11-9(12)5-4-8-3-2-6-15-8/h2-3,6H,4-5,7H2,1H3,(H,11,12) |
InChI Key |
ZQNYHMQXOZTZIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















